4-Oxononanoic acid (CAS 6064-52-4), also known as 4-ketononanoic acid, is a medium-chain, 9-carbon γ-keto acid. In industrial and academic procurement, it is primarily sourced as a direct precursor for the synthesis of γ-nonalactone, a commercial flavor and fragrance compound, and as a specialized building block for medium-chain heterocycles[1]. Structurally, the ketone at the C4 position enables predictable cyclization into 5-membered rings (γ-lactones or pyrroles) upon reduction or amination. Its 9-carbon aliphatic tail imparts significantly higher lipophilicity compared to shorter homologs like levulinic acid, making it specifically suited for applications requiring defined hydrophobic interactions, such as lipid peroxidation modeling and the formulation of lipophilic flavor standards.
Substituting 4-oxononanoic acid with generic keto-acids or positional isomers fundamentally alters downstream chemical and biological outcomes. Using the ubiquitous 4-oxopentanoic acid (levulinic acid) results in the formation of γ-valerolactone rather than γ-nonalactone, completely shifting the end-product from a targeted coconut/stone-fruit aromatic to an industrial solvent [1]. Similarly, substituting with positional isomers like 5-oxononanoic acid shifts the cyclization trajectory from a 5-membered γ-lactone to a 6-membered δ-lactone, which possesses entirely different sensory thresholds and volatility profiles. Furthermore, in proteomics research, substituting with unsaturated analogs like 4-oxo-2-nonenal (ONE) introduces confounding Michael addition reactivity, neutralizing its utility as a stable, Schiff-base-specific control molecule[2].
The chain length of the γ-keto acid dictates the olfactory properties of the resulting lactone. Biotransformation or chemical reduction of 4-oxononanoic acid yields γ-nonalactone, which exhibits a highly specific coconut and stone-fruit aroma with an enantiomeric detection threshold as low as 35 µg/L for the (S)-enantiomer and 66 µg/L for the (R)-enantiomer [1]. In contrast, reduction of the common baseline homolog, levulinic acid (4-oxopentanoic acid), yields γ-valerolactone, which lacks these targeted aromatic notes and is primarily used as a solvent or fuel additive.
| Evidence Dimension | Cyclization product and sensory threshold |
| Target Compound Data | Yields γ-nonalactone (coconut/peach aroma, 35-66 µg/L threshold) |
| Comparator Or Baseline | Levulinic acid (yields γ-valerolactone, non-aromatic solvent) |
| Quantified Difference | Complete shift in olfactory profile and end-use category |
| Conditions | Yeast biotransformation (S. cerevisiae) or chemical reduction |
Procurement of the exact C9 keto-acid is mandatory for flavor and fragrance manufacturers targeting specific γ-nonalactone profiles, as shorter homologs cannot replicate the required sensory thresholds.
In studies of lipid peroxidation-derived protein modifications, 4-oxononanoic acid serves as a critical saturated control. Assays incubating RNase A and β-lactoglobulin demonstrate that 4-oxononanoic acid reacts with lysine residues exclusively via Schiff base formation to yield stable 4-ketoamides and pyrroles [1]. Conversely, the unsaturated comparator 4-oxo-2-nonenal (ONE) undergoes rapid Michael addition, leading to complex, confounding cross-linking [1]. The saturated C9 chain of 4-oxononanoic acid allows researchers to isolate and quantify pyrrole-driven modifications without Michael addition interference.
| Evidence Dimension | Protein modification pathway (Lysine reactivity) |
| Target Compound Data | Exclusive Schiff base/pyrrole formation (no Michael addition) |
| Comparator Or Baseline | 4-Oxo-2-nonenal (rapid Michael addition and complex cross-linking) |
| Quantified Difference | Elimination of Michael addition pathways in protein adduct formation |
| Conditions | Incubation with RNase A or β-lactoglobulin and LC-MS/MS analysis |
For toxicologists and proteomics researchers, procuring this saturated analog is essential to deconvolute complex lipid peroxidation mechanisms and isolate specific protein-adduct pathways.
Industrial and analytical production of γ-nonalactone via yeast fermentation relies on precursor availability. Direct spiking of musts with 4-oxononanoic acid results in a highly efficient, single-step reduction and lactonization by Saccharomyces cerevisiae [1]. When relying on the upstream baseline precursor, linoleic acid, the pathway requires complex lipoxygenation (via 9-HODE or 13-HODE), which suffers from lower direct conversion rates and generates competing side products[1]. Utilizing 4-oxononanoic acid bypasses the rate-limiting lipoxygenase steps, ensuring predictable lactone titers.
| Evidence Dimension | Fermentation pathway efficiency to γ-nonalactone |
| Target Compound Data | Single-step reduction/lactonization (direct conversion) |
| Comparator Or Baseline | Linoleic acid (multi-step lipoxygenation via 9-HODE) |
| Quantified Difference | Bypasses rate-limiting upstream lipoxygenase enzymes |
| Conditions | Saccharomyces cerevisiae alcoholic fermentation |
Using the immediate keto-acid precursor guarantees higher titer predictability in bio-flavor manufacturing and provides a clearer metabolic marker for isotopic tracking.
4-Oxononanoic acid is a highly efficient precursor for the biological production of natural γ-nonalactone. By supplementing yeast (S. cerevisiae) fermentations with this specific C9 keto-acid, manufacturers can bypass complex upstream lipid oxidation pathways, ensuring high-yield, enantioselective conversion into coconut and stone-fruit aromatic compounds[1].
In analytical biochemistry, this compound is procured as a stable, saturated analog to highly reactive lipid electrophiles like 4-oxo-2-nonenal (ONE). It allows researchers to selectively study Schiff base and pyrrole formation on protein lysine residues without the confounding effects of Michael addition, enabling precise LC-MS/MS quantification of protein adducts [2].
For quality control and aging studies in the wine and brewing industries, 4-oxononanoic acid is used to synthesize deuterated standards (e.g., d6-4-oxononanoic acid). These labeled standards are spiked into musts prior to fermentation to track the biogenesis of γ-nonalactone and monitor the development of dried-fruit nuances during the aging process [3].
The C4 ketone and C9 aliphatic tail make 4-oxononanoic acid an ideal building block for synthesizing lipophilic cyclopentenones and pyrroles. It is specifically selected over shorter homologs like levulinic acid when the final pharmaceutical or material intermediate requires a specific hydrophobic profile for membrane permeability or target binding [4].
Irritant